Introduction: The Primacy of the Pyrimidinone Tautomer
Introduction: The Primacy of the Pyrimidinone Tautomer
An In-depth Technical Guide to the Chemical Properties and Synthetic Profile of 4-(4-Methoxyphenyl)pyrimidin-2(1H)-one
The compound of interest, formally named 4-(4-methoxyphenyl)pyrimidin-2-ol, exists as a dynamic equilibrium between two tautomeric forms: the aromatic alcohol (enol) form and the non-aromatic amide (keto) form, 4-(4-methoxyphenyl)pyrimidin-2(1H)-one. Theoretical and experimental studies on related 2-hydroxypyrimidine systems have conclusively shown that the equilibrium overwhelmingly favors the keto (pyrimidinone) tautomer.[1][2] This stability is attributed to the greater strength of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C) and the resonance stabilization of the resulting amide group. Consequently, this guide will focus on the chemical properties and synthesis of the predominant and more stable 4-(4-methoxyphenyl)pyrimidin-2(1H)-one .
Core Chemical Properties
Physicochemical Data Summary
The following table summarizes the core identifying and physicochemical properties.
| Property | Value / Description | Source / Justification |
| Molecular Formula | C₁₁H₁₀N₂O₂ | Calculated from structure |
| Molecular Weight | 202.21 g/mol | Calculated from formula |
| IUPAC Name | 4-(4-methoxyphenyl)pyrimidin-2(1H)-one | Standard nomenclature |
| Appearance | Expected to be a white to off-white crystalline solid. | Based on analogous 4-aryl-pyrimidinones. |
| Melting Point | Not experimentally determined. Expected to be >200 °C. | Analogy to similar heterocyclic structures. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and methanol. | General solubility for pyrimidinone derivatives.[3] |
| pKa (acidic) | Estimated ~9.0 - 9.5 | The N-H proton of the amide is weakly acidic, similar to uracil (pKa ≈ 9.5).[4] |
| pKa (basic) | Estimated ~1.5 - 2.0 | The ring nitrogens are weakly basic due to electron-withdrawing effects of the carbonyl group.[4] |
Synthesis and Mechanistic Insight
The most direct and widely adopted method for synthesizing 4-aryl-pyrimidin-2(1H)-ones is the cyclocondensation of an α,β-unsaturated ketone (a chalcone) with urea.[5][6][7] This reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration.
Logical Workflow for Synthesis
Caption: Synthetic workflow for a 4,6-diaryl-pyrimidin-2(1H)-one.
Detailed Experimental Protocol (Representative)
This protocol is adapted from established procedures for similar pyrimidinone syntheses.[7][8]
Part A: Synthesis of the Chalcone Precursor: (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4-methoxyacetophenone (0.05 mol) and benzaldehyde (0.05 mol) in 100 mL of ethanol.
-
Catalyst Addition: While stirring vigorously, slowly add 25 mL of a 40% aqueous potassium hydroxide (KOH) solution. The solution will typically turn yellow and may warm slightly.
-
Reaction: Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 7:3 hexane:ethyl acetate). The formation of a precipitate is expected.
-
Isolation: Pour the reaction mixture into 500 mL of ice-cold water and acidify with dilute HCl until the pH is neutral.
-
Purification: Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallize from ethanol to yield the pure chalcone.
Part B: Synthesis of 4-(4-Methoxyphenyl)-6-phenylpyrimidin-2(1H)-one
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, combine the synthesized chalcone (0.01 mol) and urea (0.015 mol) in 50 mL of ethanol.
-
Catalyst Addition: Add 10 mL of a 40% aqueous KOH solution.
-
Reaction: Reflux the mixture for 6-8 hours, monitoring by TLC.
-
Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.
-
Purification: Acidify with dilute HCl to precipitate the product. Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent like ethanol or acetic acid to obtain the pure pyrimidinone derivative.
Spectroscopic and Structural Characterization
The structural identity of 4-(4-methoxyphenyl)pyrimidin-2(1H)-one can be confirmed using standard spectroscopic techniques. The following data are predicted based on analyses of structurally similar compounds.[9][10][11]
| Technique | Expected Features |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.0 ppm (s, 1H, N-H, broad); δ ~8.0 ppm (d, 2H, Ar-H ortho to pyrimidine); δ ~7.5 ppm (d, 1H, pyrimidine C6-H); δ ~7.1 ppm (d, 2H, Ar-H ortho to OMe); δ ~6.8 ppm (d, 1H, pyrimidine C5-H); δ ~3.8 ppm (s, 3H, -OCH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~165 ppm (C=O); δ ~162 ppm (Ar-C-OMe); δ ~160 ppm (C4-pyrimidine); δ ~152 ppm (C6-pyrimidine); δ ~130 ppm (Ar-C); δ ~128 ppm (Ar-C); δ ~114 ppm (Ar-C); δ ~105 ppm (C5-pyrimidine); δ ~55 ppm (-OCH₃). |
| IR (KBr, cm⁻¹) | ~3200-3000 cm⁻¹ (N-H stretch); ~1680-1660 cm⁻¹ (C=O stretch, amide I band); ~1610, 1580, 1510 cm⁻¹ (C=C and C=N stretching); ~1250 cm⁻¹ (Ar-O-C stretch). |
| Mass Spec (ESI+) | [M+H]⁺ = 203.08 |
Chemical Reactivity and Stability
The reactivity of the 4-(4-methoxyphenyl)pyrimidin-2(1H)-one scaffold is governed by the interplay between its constituent functional groups.
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N-H Acidity: The amide proton can be deprotonated by a strong base, allowing for N-alkylation or other N-substitutions.
-
Carbonyl Reactivity: The carbonyl oxygen is a hydrogen bond acceptor and can be protonated under strongly acidic conditions. It can be converted to a 2-chloro or 2-thiopyrimidine derivative using reagents like POCl₃ or Lawesson's reagent, respectively.
-
Aromatic Rings: Both the pyrimidinone and the methoxyphenyl rings can undergo electrophilic aromatic substitution. The methoxyphenyl ring is highly activated by the methoxy group, directing ortho and para. The pyrimidinone ring is generally electron-deficient and less reactive towards electrophiles.
-
Stability: The compound is expected to be thermally stable and generally stable under neutral and basic conditions. It may undergo hydrolysis under harsh acidic conditions.
Biological Significance and Applications in Drug Discovery
The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of essential biomolecules like uracil and thymine.[4] Its derivatives are known to possess a wide spectrum of biological activities.[3][12]
-
Anticancer Activity: Many substituted pyrimidines and pyrimidinones are potent anticancer agents. Their mechanism often involves the inhibition of crucial cellular kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key regulators of cancer cell proliferation and angiogenesis.
-
Anti-inflammatory and Analgesic Properties: Certain aryl-substituted pyrimidinones have demonstrated significant anti-inflammatory and analgesic effects.[13]
-
Antimicrobial Agents: The pyrimidine framework is a component of various synthetic drugs with antibacterial and antifungal properties.[6]
The 4-(4-methoxyphenyl) moiety is a common feature in many kinase inhibitors, where the methoxy group can act as a key hydrogen bond acceptor, anchoring the molecule within the ATP-binding pocket of the target enzyme.
Potential Kinase Inhibition Pathway
Caption: Inhibition of kinase signaling by a pyrimidinone-based drug candidate.
Conclusion
4-(4-Methoxyphenyl)pyrimidin-2(1H)-one represents a synthetically accessible and biologically relevant heterocyclic scaffold. While direct experimental characterization is limited in the public domain, its chemical properties, reactivity, and synthesis can be confidently described through the robust principles of organic chemistry and analogy to its well-studied relatives. Its structural motifs suggest significant potential for applications in medicinal chemistry, particularly in the development of novel kinase inhibitors for oncology. This guide provides a foundational technical overview to support further research and development efforts involving this promising chemical entity.
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